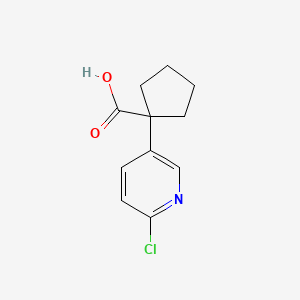

1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(6-Chloropyridin-3-yl)cyclopentane-1-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 1505992-00-6, providing unambiguous identification in chemical databases. The IUPAC name reflects the structural hierarchy beginning with the cyclopentane ring as the principal chain, modified by the carboxylic acid functional group at position 1, and further substituted with the 6-chloropyridin-3-yl moiety at the same carbon center.

The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System code O=C(O)C1(CCCC1)C2=CC=C(N=C2)Cl, which systematically describes the connectivity pattern. This notation begins with the carboxylic acid carbonyl group, proceeds through the quaternary carbon center of the cyclopentane ring, and terminates with the chlorinated pyridine substituent. The systematic identification also encompasses the molecular formula C₁₁H₁₂ClNO₂, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms in the molecular structure.

The compound belongs to the broader class of substituted cycloalkane carboxylic acids, specifically representing a pyridyl-substituted derivative. The nomenclature system accurately conveys the substitution pattern, with the numerical designations 6 and 3 indicating the precise positions of chlorine substitution on the pyridine ring and the attachment point to the cyclopentane framework, respectively. This systematic approach ensures unambiguous communication of the molecular structure across scientific disciplines and regulatory frameworks.

Propiedades

IUPAC Name |

1-(6-chloropyridin-3-yl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-4-3-8(7-13-9)11(10(14)15)5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNYEXHNKMDGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CN=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactive functional groups that allow for various chemical modifications.

Synthetic Routes :

- Typically synthesized through Friedel-Crafts acylation using cyclopentanone and 6-chloropyridine-3-carboxylic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .

Pharmaceutical Applications

The compound has been investigated for its potential as a building block in drug design. Its ability to interact with biological targets such as enzymes and receptors positions it as a candidate for developing bioactive molecules.

Case Studies :

- Research indicates that derivatives of cyclopentane compounds can act as antagonists at various receptor sites, such as thromboxane A2 (TP) receptors. A related cyclopentane derivative demonstrated significant biological activity with an IC50 value comparable to known TP receptor antagonists .

Materials Science

In industry, this compound is utilized in producing materials with specific properties, including polymers and coatings. The unique structure of this compound allows for the development of materials that exhibit desirable characteristics for various applications.

Mecanismo De Acción

The mechanism by which 1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the desired outcome.

Comparación Con Compuestos Similares

Substituted Pyridine Derivatives

Key Observations :

Carboxylic Acid Derivatives with Varying Rings

Key Observations :

Pharmacological and Physicochemical Insights

- Acidity : The carboxylic acid group in the target compound (pKa ~2–3) makes it more acidic than carboxamide or ester derivatives, favoring ionization in physiological conditions .

- Solubility : Hydrochloride or hydrobromide salts (e.g., ) improve aqueous solubility, critical for drug formulation.

- Bioactivity : Chloropyridine derivatives often exhibit enhanced insecticidal or herbicidal activity compared to phenyl analogs due to improved target binding .

Actividad Biológica

1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol. This compound features a cyclopentane ring substituted with a chloropyridine group and a carboxylic acid group, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.

The structure of this compound includes:

- Molecular Formula: C11H12ClNO2

- Molecular Weight: 225.67 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, which can lead to various physiological responses. The exact mechanism depends on the biological context and the target involved.

Antagonistic Properties

Research indicates that derivatives of cyclopentane compounds can act as antagonists at various receptor sites. For example, cyclopentane derivatives have been evaluated for their activity against thromboxane A2 (TP) receptors, showing promising results in inhibiting receptor activity. A study highlighted that a related cyclopentane derivative exhibited an IC50 value comparable to known TP receptor antagonists, indicating significant biological activity.

| Compound | IC50 (μM) |

|---|---|

| Cyclopentane Derivative | 0.054 ± 0.016 |

| Parent Carboxylic Acid | Comparable |

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by its structural features. Studies on related compounds have shown that modifications to the cyclopentane ring and the chloropyridine substituent can significantly alter their biological activities, including their potency as enzyme inhibitors or receptor antagonists.

Case Study 1: TP Receptor Antagonism

In a study examining the potential of cyclopentane derivatives as TP receptor antagonists, researchers synthesized several analogs and assessed their inhibitory effects. The findings demonstrated that specific modifications to the cyclopentane structure enhanced binding affinity and selectivity for the TP receptor.

Case Study 2: In Vitro Stability

Stability studies conducted on cyclopentane derivatives in plasma revealed that certain compounds maintained structural integrity over time, suggesting favorable pharmacokinetic properties for further development as therapeutic agents.

Applications in Drug Design

The unique structure of this compound positions it as a valuable scaffold in drug design. Its ability to serve as a bio-isostere for carboxylic acids opens avenues for developing novel therapeutics that can evade metabolic degradation while retaining biological activity.

Métodos De Preparación

Cyclopentane-1-carboxylic Acid Core Construction

The cyclopentane-1-carboxylic acid scaffold can be prepared by various methods, including:

- Ring-closure reactions from linear precursors bearing appropriate functional groups.

- Cyclization of substituted cyclopentanones followed by oxidation to the carboxylic acid.

- Use of cyclopentane-1,3-dione derivatives as intermediates, which can be selectively functionalized and converted to carboxylic acids.

Literature suggests that cyclopentane-1,3-dione derivatives are valuable intermediates due to their acidic and tautomeric properties, which allow for regioselective alkylation and subsequent transformation to carboxylic acids.

Functional Group Transformations to Carboxylic Acid

The carboxylic acid group can be installed or revealed by:

- Hydrolysis of esters or protected carboxylic acid derivatives after the substitution step.

- Oxidation of primary alcohols or aldehydes attached to the cyclopentane ring.

- Direct carboxylation of organometallic intermediates derived from the cyclopentane ring.

In many synthetic routes, the carboxylic acid is introduced as a protected ester or as a keto group that is subsequently oxidized or hydrolyzed to the acid.

Representative Synthetic Route (Based on Literature Analogues)

A representative synthetic sequence based on analogous cyclopentane carboxylic acid derivatives includes:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Preparation of lithiated cyclopentane intermediate | Treatment of cyclopentane-1,3-dione derivatives with strong base to generate nucleophilic species |

| 2 | Alkylation with 6-chloropyridin-3-yl halide | Reaction of lithiated intermediate with 6-chloropyridin-3-yl bromide or iodide to attach the pyridine ring |

| 3 | Hydrolysis or oxidation | Conversion of keto or ester groups to carboxylic acid functionality under acidic or oxidative conditions |

| 4 | Purification | Isolation of the target acid by crystallization or chromatography |

This approach leverages the regioselectivity of lithiation and the reactivity of halogenated pyridines to achieve the desired substitution pattern.

Analytical and Purity Data

The compound this compound has the following properties:

| Property | Data |

|---|---|

| Molecular Formula | C11H12ClNO2 |

| Molecular Weight | 225.67 g/mol |

| SMILES Code | O=C(O)C1(CCCC1)C2=CC=C(N=C2)Cl |

| Purity | Typically >98% by HPLC (varies by source) |

The compound is typically characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Notes on Preparation

- The cyclopentane-1,3-dione scaffold is a versatile intermediate that can be regioselectively alkylated and converted to carboxylic acids, providing a robust platform for synthesizing this compound and analogues.

- Lithiation and subsequent electrophilic substitution with chloropyridine derivatives is a common and effective strategy.

- Protection-deprotection strategies are often employed to manage functional group compatibility during multi-step synthesis.

- The acidic properties and tautomerism of cyclopentane-1,3-dione intermediates influence the regioselectivity and outcome of substitution reactions.

- Alternative methods such as transition-metal catalyzed cross-couplings may be used depending on the availability of starting materials and desired scale.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Lithiation and Alkylation | Lithiation of cyclopentane-1,3-dione, alkylation with 6-chloropyridin-3-yl halide, hydrolysis | High regioselectivity, well-established chemistry | Requires strong bases, moisture sensitive |

| Cross-Coupling | Palladium-catalyzed coupling of cyclopentane derivatives with chloropyridinyl boronic acids | Mild conditions, broad substrate scope | Requires expensive catalysts, ligand optimization |

| Nucleophilic Aromatic Substitution | Nucleophilic substitution on chloropyridine with cyclopentane nucleophile | Simple reagents | Limited to activated pyridines, less general |

Q & A

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.